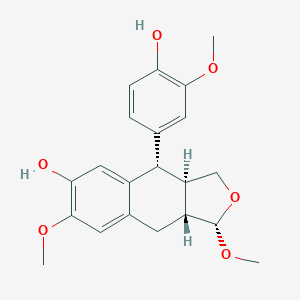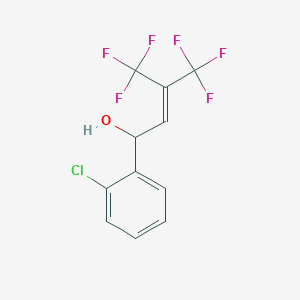
Hexyl (Z)-docos-13-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl (Z)-docos-13-enoate is a fatty acid ester that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Hexyl (Z)-docos-13-enoate has been studied for its potential applications in various fields, including medicine, agriculture, and cosmetics. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. In agriculture, Hexyl (Z)-docos-13-enoate has been shown to have insecticidal properties and can be used as a natural insecticide. In cosmetics, this compound has been studied for its moisturizing and emollient properties and can be used in skin care products.
Mecanismo De Acción
The mechanism of action of Hexyl (Z)-docos-13-enoate is not fully understood. However, studies have shown that this compound can modulate various signaling pathways in cells, including the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. Hexyl (Z)-docos-13-enoate has been shown to inhibit the activation of this pathway, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Hexyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that Hexyl (Z)-docos-13-enoate can reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexyl (Z)-docos-13-enoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It is also readily available and can be purchased from chemical suppliers. However, there are some limitations to the use of this compound in lab experiments. It has a low solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Hexyl (Z)-docos-13-enoate. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to understand the mechanism of action of Hexyl (Z)-docos-13-enoate and its effects on the brain. Another area of interest is the potential use of this compound as a natural insecticide in agriculture. Further studies are needed to understand the efficacy and safety of Hexyl (Z)-docos-13-enoate as an insecticide. Finally, there is potential for the use of Hexyl (Z)-docos-13-enoate in the development of new skin care products. Further studies are needed to understand the moisturizing and emollient properties of this compound and its effects on the skin.
In conclusion, Hexyl (Z)-docos-13-enoate is a fatty acid ester that has potential applications in various fields. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in medicine, agriculture, and cosmetics.
Métodos De Síntesis
Hexyl (Z)-docos-13-enoate is synthesized through a process called esterification. This process involves the reaction between a carboxylic acid and an alcohol to form an ester. In the case of Hexyl (Z)-docos-13-enoate, the carboxylic acid used is docos-13-enoic acid, and the alcohol used is hexanol. The reaction is catalyzed by an acid catalyst and occurs under reflux conditions. The resulting product is a clear, colorless liquid that has a characteristic odor.
Propiedades
Número CAS |
19773-56-9 |
|---|---|
Fórmula molecular |
C28H54O2 |
Peso molecular |
422.7 g/mol |
Nombre IUPAC |
hexyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h13-14H,3-12,15-27H2,1-2H3/b14-13- |
Clave InChI |
BTCSWCWVQVIBDB-YPKPFQOOSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |
Otros números CAS |
19773-56-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




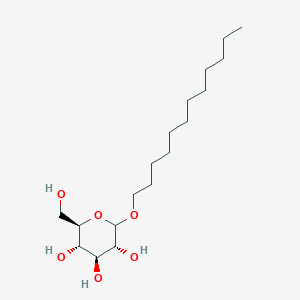
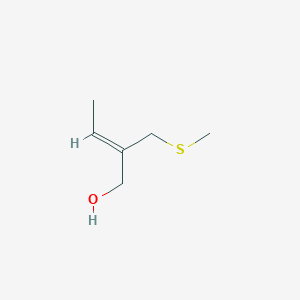
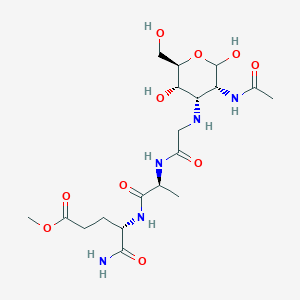
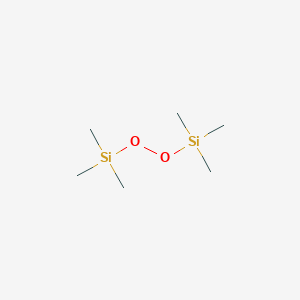
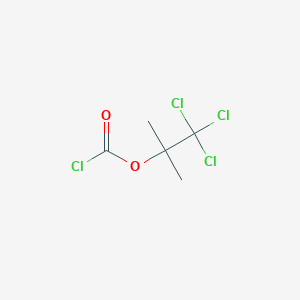
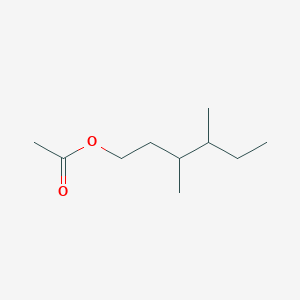


![2-(Isopropylthio)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B35058.png)

